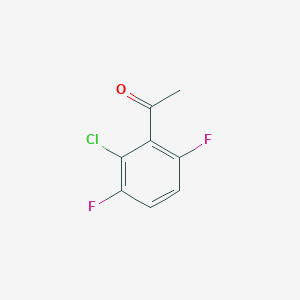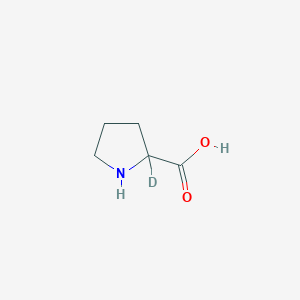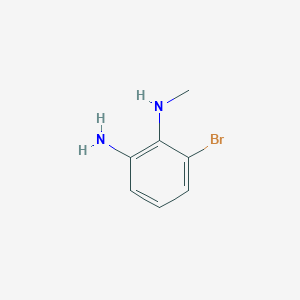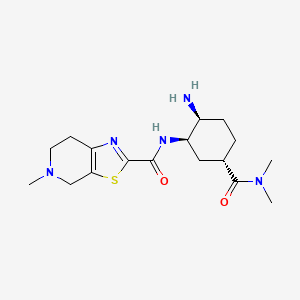
Edoxaban-M2
Overview
Description
Edoxaban-M2 is a useful research compound. Its molecular formula is C17H27N5O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Edoxaban-M2, also known as W1D9UGS1SE or N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide, is a direct, selective, and reversible inhibitor of Factor Xa (FXa) . FXa is a key protein in the coagulation cascade, playing a crucial role in blood clot formation .
Mode of Action
This compound interacts with its target, Factor Xa, by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin, a key step in blood clot formation . This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . The compound reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of thrombin generation and fibrin formation . This results in a decrease in blood clot formation, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong P-glycoprotein inhibitors can increase this compound plasma concentrations and increase the risk of bleeding, whereas P-glycoprotein inducers can decrease this compound plasma concentrations and increase the risk of thromboembolic events . Furthermore, renal function can affect exposure to this compound . Therefore, careful consideration of these factors is necessary when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Edoxaban-M2 functions as a selective inhibitor of factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that this compound effectively reduces thrombin generation and platelet activation .
Cellular Effects
This compound influences various cellular processes by inhibiting factor Xa. This inhibition leads to a decrease in thrombin generation, which in turn reduces platelet activation and aggregation . Additionally, this compound affects cell signaling pathways involved in coagulation and inflammation, thereby modulating gene expression related to these processes . The compound’s impact on cellular metabolism is primarily observed in its ability to alter the balance of pro-coagulant and anti-coagulant factors within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of factor Xa, thereby preventing its interaction with prothrombin . This binding is reversible and highly selective, ensuring that this compound effectively inhibits the coagulation cascade without affecting other serine proteases . The inhibition of factor Xa by this compound leads to a reduction in thrombin generation, which is crucial for the formation of blood clots .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a rapid onset of action, with peak effects on anticoagulation markers occurring within 1-2 hours of administration . The compound exhibits a biphasic decline in plasma concentrations, with a terminal elimination half-life ranging from 10 to 14 hours . Over time, this compound maintains its stability and continues to exert its anticoagulant effects without significant degradation . Long-term studies have shown that this compound does not accumulate in the body, ensuring consistent therapeutic effects with repeated dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits factor Xa and reduces thrombus formation without causing significant adverse effects . At higher doses, the compound may lead to increased bleeding risk and other toxic effects . Studies have shown that the optimal dosage of this compound depends on the specific animal model and the desired therapeutic outcome .
Metabolic Pathways
This compound is primarily metabolized in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes glucuronidation and is subsequently excreted via the biliary and renal routes . The metabolism of this compound is a minor clearance pathway, with renal clearance accounting for approximately 50% of total clearance . This ensures that this compound maintains its therapeutic effects while minimizing the risk of drug-drug interactions .
Transport and Distribution
This compound is transported across the intestinal wall via p-glycoprotein transporters, ensuring efficient absorption and distribution within the body . The compound exhibits high oral bioavailability, with peak plasma concentrations achieved within 1-2 hours of administration . This compound is distributed throughout the body, with a steady-state volume of distribution of approximately 107 liters . The compound’s distribution is influenced by factors such as renal function, age, and body weight .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it interacts with factor Xa to exert its anticoagulant effects . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively inhibit factor Xa regardless of its subcellular location . This broad distribution within the cell allows this compound to maintain its therapeutic effects across various cellular compartments .
Properties
IUPAC Name |
N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMDGXTANLPMW-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-71-3 | |
| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)

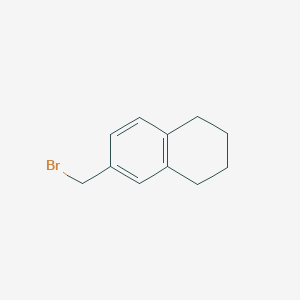
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
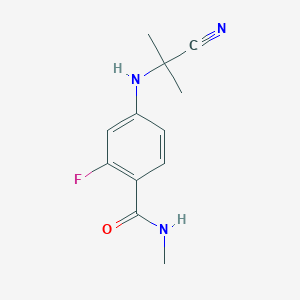
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
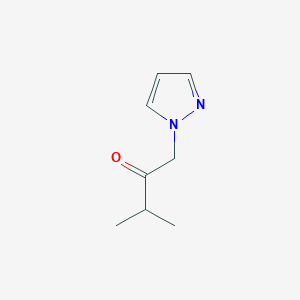
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
